H-D-Abu-Otbu HCl
Description
Significance of D-Amino Acid Derivatives as Chiral Synthons
D-amino acids and their derivatives are of significant interest in organic synthesis due to their role as chiral synthons. rsc.orgresearchgate.net Chirality, or "handedness," is a fundamental property of many biologically active molecules, and the ability to control stereochemistry is paramount in the development of pharmaceuticals and other fine chemicals. rsc.orgresearchgate.net D-amino acids, often considered "unnatural" as they are less common in proteins than their L-counterparts, provide a unique source of chirality that can be incorporated into synthetic targets to influence their biological activity, metabolic stability, and conformational properties. mdpi.com They are key components in various important products, including β-lactam antibiotics, fertility drugs, and anticoagulants. rsc.orgresearchgate.net The use of D-amino acid derivatives allows chemists to construct complex, stereochemically defined molecules with a high degree of precision. researchgate.net
Overview of Protected Amino Acid Derivatives in Organic Synthesis
The synthesis of peptides and other complex molecules requires a strategic approach to manage the reactivity of various functional groups. organic-chemistry.orgresearchgate.net Amino acids, containing both an amino group and a carboxylic acid group, are bifunctional and can react in undesirable ways during a chemical transformation. researchgate.net To prevent this, chemists employ "protecting groups" to temporarily block one functional group while another part of the molecule is being modified. organic-chemistry.orgresearchgate.net
The tert-butyloxycarbonyl (Boc) group and the tert-butyl (tBu) ester are common protecting groups in organic synthesis. masterorganicchemistry.comiris-biotech.de The tert-butyl ester (OtBu) group in H-D-Abu-Otbu HCl protects the carboxylic acid functionality. iris-biotech.de This protection is crucial as it prevents the carboxylic acid from reacting while the free amino group participates in a desired reaction, such as peptide bond formation. researchgate.net The choice of protecting groups is critical, and an "orthogonal" strategy, where different protecting groups can be removed under different conditions, is often employed to allow for the selective deprotection of specific sites in a complex molecule. organic-chemistry.orgmasterorganicchemistry.com
Role of this compound within Advanced Synthetic Methodologies
This compound serves as a specialized building block in advanced synthetic methodologies, most notably in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. chemimpex.comcsic.es In SPPS, the growing peptide chain is anchored to a solid support, and protected amino acids are sequentially added. csic.es The OtBu protecting group on the carboxylic acid of this compound is stable to the conditions used for the removal of the commonly used Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino group. iris-biotech.de This orthogonality is essential for the stepwise construction of the peptide chain. iris-biotech.de The tert-butyl ester is typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.comiris-biotech.de The incorporation of this non-natural D-amino acid derivative can impart unique properties to the resulting peptide, such as increased resistance to enzymatic degradation. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKETQBSXWOBJ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959750-74-4, 313994-32-0 | |
| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (2R)-2-aminobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for H D Abu Otbu Hcl
Established Synthetic Pathways for D-2-Aminobutyric Acid tert-Butyl Ester Hydrochloride
The traditional synthesis of H-D-Abu-Otbu HCl is rooted in classical organic chemistry principles, primarily conducted through solution-phase methods. These protocols involve the esterification of D-2-aminobutyric acid and the strategic use of protecting groups to ensure regioselectivity and prevent undesirable side reactions.
Solution-Phase Synthetic Protocols
The most common solution-phase synthesis of amino acid tert-butyl esters, including the title compound, involves the direct reaction of the amino acid with a source of the tert-butyl group in the presence of an acid catalyst. A widely cited method is the reaction of an amino acid with isobutylene (B52900) under acidic conditions. google.com This process typically involves two main steps:
Esterification : The amino acid, in this case, D-2-aminobutyric acid, is reacted with isobutylene, which serves as the source of the tert-butyl group. This reaction requires a strong acid catalyst to proceed. google.com
Salt Formation : Following the esterification, the resulting tert-butyl ester is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt, this compound. google.com
The direct esterification of amino acids can be challenging due to their zwitterionic nature in solution, which reduces the reactivity of the carboxylic acid group. acs.org Early methods reacting amino acids with a mixture of tert-butanol (B103910) and isobutylene under sulfuric acid catalysis in an autoclave resulted in very poor yields (around 35%), limiting their industrial applicability. google.com
Optimization of Esterification Procedures
Optimizing the esterification step is critical for achieving high yields and purity. The esterification of amino acids is considerably more difficult than that of simple carboxylic acids because of their zwitterionic state and the potential for N-alkylation side reactions. acs.org
Key optimization strategies include:
Catalyst Selection : While strong mineral acids like sulfuric acid can be used, they can also lead to side reactions and purification challenges. google.com Alternative catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on a solid silica (B1680970) support have been developed to improve the process. google.com
N-Protection : To circumvent issues with the amino group, a common strategy is to first protect it. For instance, protecting the amino group of D-2-aminobutyric acid with a p-toluenesulfonyl (Tos) group was shown to improve the yield of the subsequent esterification significantly, to as high as 91%. google.com
Reaction Conditions : The reaction time for the esterification with isobutylene can be lengthy, ranging from one to eight days, depending on the specific amino acid and conditions used. google.com
The following table summarizes various esterification approaches for amino acids, which are foundational to the synthesis of this compound.
| Esterification Method | Reagents | Catalyst | Key Features |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol) | Mineral Acid (e.g., HCl) | A classic method, typically used for simple alkyl esters like methyl or ethyl esters. ontosight.aigoogle.com |
| Isobutylene Reaction | Isobutylene | H₂SO₄, PTSA, or H₂SO₄/Silica | A direct method for forming tert-butyl esters; can have long reaction times and requires a catalyst. google.com |
| N-Protected Esterification | Isobutylene / tert-Butanol | Acid Catalyst | Involves pre-protection of the amino group (e.g., with Tosyl or Boc) to improve yield and prevent N-alkylation. google.comsigmaaldrich.com |
| Enzymatic Esterification | Alcohol | Lipase (e.g., Novozym 435) | Offers high selectivity under mild conditions and is considered a green chemistry approach. rsc.org |
Aminobutyric Acid Protection and Deprotection Strategies
The use of protecting groups is a cornerstone of amino acid and peptide chemistry, preventing reactive functional groups from undergoing unwanted reactions. organic-chemistry.org In the synthesis of this compound, the key transformation is the protection of the carboxylic acid as a tert-butyl ester (Otbu).
Common protecting groups used in this context include:
Boc (tert-butoxycarbonyl) : This group is stable under basic and nucleophilic conditions but is readily removed with mild acids like trifluoroacetic acid (TFA). sigmaaldrich.comorganic-chemistry.org
Fmoc (9-fluorenylmethoxycarbonyl) : This group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent. organic-chemistry.orgiris-biotech.de
A typical synthetic sequence would be:
Protect the amino group of D-2-aminobutyric acid with a Boc or Fmoc group.
Perform the tert-butyl esterification of the N-protected amino acid.
Selectively remove the N-protecting group. For example, if Boc was used, treatment with acid would yield the free amino ester.
Finally, formation of the hydrochloride salt provides the target compound.
The table below details common protecting groups relevant to this synthesis.
| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | α-Amino | Mild Acid (e.g., TFA) organic-chemistry.org | Fmoc, Benzyl (B1604629) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) iris-biotech.de | Boc, tert-Butyl |
| tert-Butyl Ester | Otbu | Carboxyl | Strong Acid (e.g., TFA) iris-biotech.de | Fmoc |
| Benzyl Ester | OBn | Carboxyl | Hydrogenolysis (H₂/Pd) | Boc, Fmoc, tBu |
Development of Novel Synthetic Approaches for this compound
Recent research has focused on developing more efficient, stereoselective, and environmentally friendly methods for synthesizing chiral amino acids and their derivatives.
Innovations in Stereoselective Synthesis of D-Abu Derivatives
Ensuring the high enantiomeric purity of the D-isomer is paramount. While starting from enantiopure D-2-aminobutyric acid is a direct approach, innovative methods focus on creating the D-stereocenter during the synthesis.
Enzymatic Kinetic Resolution : This technique involves using a stereoselective enzyme to resolve a racemic mixture. For example, a D-stereospecific amino acid amidase can selectively hydrolyze the D-amide from a racemic mixture of D,L-2-aminobutyric acid amide, leaving the L-amino acid behind. asm.org Similarly, L-specific acylases can be used to hydrolyze racemic N-acyl-2-aminobutyric acid, yielding the L-amino acid and the unreacted N-acyl-D-amino acid, which can then be deprotected. google.com
Asymmetric Synthesis via Dehydrogenases : A powerful modern approach is the use of engineered enzymes. Researchers have developed broad-range, highly stereoselective D-amino acid dehydrogenases. These enzymes catalyze the reductive amination of a prochiral α-keto acid (in this case, 2-ketobutyric acid) using ammonia, directly producing the corresponding D-amino acid with very high enantiomeric excess (>99% ee). acs.org This method is highly atom-economical and stereospecific.
| Stereoselective Method | Precursor | Key Reagent/Catalyst | Principle |
| Enzymatic Kinetic Resolution | Racemic D,L-2-Aminobutyric Acid Derivative | D-Amidase or L-Acylase google.comasm.org | Selective enzymatic reaction on one enantiomer in a racemic mixture. |
| Asymmetric Reductive Amination | 2-Ketobutyric Acid | Engineered D-Amino Acid Dehydrogenase acs.org | Direct, stereospecific conversion of a prochiral keto acid to a D-amino acid. |
| Chemoenzymatic Synthesis | L-Threonine | Threonine Deaminase / Transaminase | Biosynthetic pathway converting a readily available amino acid into the target non-natural one. nih.gov |
Eco-Friendly and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are increasingly being applied to amino acid synthesis.
Biocatalysis : The use of enzymes, such as lipases for esterification, operates under mild conditions (room temperature, neutral pH) and in greener solvents, often with high selectivity, thus reducing the need for protecting groups and minimizing waste. rsc.org
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields. semanticscholar.org This technique has been successfully applied to the synthesis of amino acid Schiff bases and can be adapted for esterification, representing a more energy-efficient approach. semanticscholar.org
Ultrasound-Assisted Synthesis : Sonication provides mechanical energy to drive reactions, often at room temperature and without the need for a catalyst. An ultrasound-assisted, catalyst-free synthesis of unsaturated amino acid esters in aqueous media has been reported, highlighting a green process with high atom economy and the formation of only water as a non-toxic byproduct. eurekaselect.com
| Green Synthetic Approach | Key Technique | Advantages |
| Enzymatic Synthesis | Use of enzymes like lipases, amidases, or dehydrogenases. rsc.orgasm.org | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. |
| Microwave-Assisted Synthesis | Microwave irradiation to accelerate reactions. semanticscholar.org | Drastically reduced reaction times, increased yields, lower energy consumption. |
| Ultrasound-Assisted Synthesis | Sonication to promote chemical reactions. eurekaselect.com | Catalyst-free conditions, high atom economy, use of aqueous media, low waste. |
Analytical Techniques for Reaction Monitoring and Product Validation in this compound Synthesis
A robust suite of analytical techniques is essential for overseeing the synthesis of this compound. These methods allow chemists to track the reaction's progress, identify the presence of the desired product, and quantify its purity, ensuring the final compound meets stringent quality standards. wdh.ac.id
Chromatographic Methodologies in Synthetic Progress Assessment
Chromatography is indispensable for the real-time monitoring of the reaction and the final validation of the product's purity. chemimpex.com These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique frequently used to monitor the progress of a chemical reaction. acs.org By spotting the reaction mixture on a TLC plate at various time points, chemists can visualize the consumption of the starting material (D-2-Aminobutyric acid) and the formation of the esterified product. The difference in polarity between the amino acid and its tert-butyl ester results in different retention factors (Rf values), allowing for a clear assessment of the reaction's status.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used for the final analysis and purification of this compound. It is often the method of choice for determining the purity of the final product, with standards typically requiring a purity of ≥98%. chemimpex.comchemimpex.com Due to its high resolution and sensitivity, HPLC can separate the target compound from unreacted starting materials and any potential byproducts. The compound itself is also used as an analytical standard in various chromatographic techniques. chemimpex.comchemimpex.com
Table 1: Chromatographic Techniques in this compound Synthesis
| Technique | Application | Purpose | Reference |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of the conversion of starting materials to product. | acs.org |
Spectroscopic and Spectrometric Characterization in Synthetic Research
Following synthesis and purification, spectroscopic and spectrometric methods are employed to provide an unambiguous structural confirmation of this compound. nepjol.info These techniques probe the molecular structure at an atomic level, providing a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. acs.org
¹H NMR provides information on the number and types of hydrogen atoms, their connectivity, and their chemical environment. For this compound, one would expect to see characteristic signals for the ethyl group protons (a triplet and a quartet), the alpha-hydrogen, the amine protons, and a prominent singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR reveals the number and types of carbon environments in the molecule, confirming the presence of the ester carbonyl carbon, the carbons of the tert-butyl group, and the carbons of the aminobutyric acid backbone. acs.orgrasayanjournal.co.in
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. nepjol.info Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would confirm the mass of the protonated molecule, matching the calculated molecular weight of C₈H₁₇NO₂ (159.23 g/mol ) plus a proton.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. rasayanjournal.co.in The IR spectrum of this compound would be expected to show characteristic absorption bands, including a strong C=O stretch for the ester group and N-H stretching and bending vibrations for the primary ammonium (B1175870) group (R-NH₃⁺).
Optical Rotation: Since this compound is a chiral compound (containing a stereocenter at the alpha-carbon), its stereochemical purity is confirmed by measuring its specific optical rotation using a polarimeter. The observed rotation confirms that the desired 'D' enantiomer has been synthesized and is not contaminated with its 'L' counterpart. chemimpex.com A reported value is [α]D²⁰ = -13 ± 1° (c=1 in EtOH). chemimpex.com
Table 2: Spectroscopic and Spectrometric Characterization of this compound
| Technique | Information Provided | Expected Observations | Reference |
|---|---|---|---|
| ¹H NMR Spectroscopy | Proton framework and chemical environments | Signals corresponding to ethyl, alpha-H, amine, and tert-butyl protons. | acs.org |
| ¹³C NMR Spectroscopy | Carbon skeleton | Signals for carbonyl, tert-butyl, and aminobutyrate carbons. | acs.orgrasayanjournal.co.in |
| Mass Spectrometry (MS) | Molecular weight and formula | A molecular ion peak corresponding to the compound's exact mass. | nepjol.info |
| Infrared (IR) Spectroscopy | Functional groups | Characteristic C=O (ester) and N-H (ammonium) absorption bands. | rasayanjournal.co.in |
Table 3: Compound Names
| Abbreviation | Full Chemical Name | Synonyms |
|---|
Applications of H D Abu Otbu Hcl in Peptide Synthesis
Utilization as a Chiral Building Block in Peptide Chain Elongation
H-D-Abu-Otbu HCl is utilized as a specialized chiral building block in the stepwise assembly of peptide chains. The "D-" configuration of the α-carbon is a deviation from the "L-" configuration found in naturally occurring amino acids in humans. This non-natural chirality is intentionally introduced to influence the peptide's three-dimensional structure and biological properties. nih.gov The incorporation of a D-amino acid like D-aminobutyric acid (D-Abu) can induce specific turns or secondary structures in the peptide backbone, which can be critical for mimicking or blocking biological interactions. nih.govgoogle.com
The compound features two key protecting groups essential for controlled synthesis. The N-terminus is unprotected (as the hydrochloride salt), making it ready for coupling after neutralization, while the C-terminus is protected as a tert-butyl ester (Otbu). In solution-phase synthesis, the Otbu group prevents the carboxylic acid from reacting, allowing the free amino group to be coupled to the C-terminus of a growing peptide chain. For use in modern Solid-Phase Peptide Synthesis (SPPS), a derivative such as Fmoc-D-Abu-OH would typically be used, where the Otbu group on the starting material is replaced by a temporary N-terminal protecting group like Fmoc. csic.esnih.gov The use of such precisely protected chiral building blocks is fundamental to modern peptide chemistry, allowing for the rational design and synthesis of complex molecules. nih.gov
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, prized for its efficiency and amenability to automation. rsc.org The integration of unconventional amino acids like D-Abu, derived from precursors such as this compound, is a key strategy for creating novel peptides.
The standard method for incorporating amino acids into a growing peptide chain on a solid support is the Fmoc/tBu strategy. csic.esnih.gov In this process, the building block that is directly used is the Nα-Fmoc protected amino acid, i.e., Fmoc-D-Abu-OH. This derivative is created from precursors like D-2-aminobutyric acid.
The typical SPPS cycle for adding a D-Abu residue is as follows:
Deprotection: The N-terminal Fmoc group of the peptide chain anchored to the solid resin is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov
Activation and Coupling: The carboxylic acid of Fmoc-D-Abu-OH is activated using a coupling reagent. Common reagents include carbodiimides like DIC in the presence of an additive such as Oxyma Pure, or uronium/aminium salts like HATU or HBTU. rsc.orgsigmaaldrich.com This activated amino acid is then added to the resin, forming a new peptide bond with the deprotected N-terminus of the resin-bound peptide.
Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle.
This cycle is repeated until the desired linear peptide sequence is fully assembled. csic.es The simplicity and efficiency of SPPS allow for the routine synthesis of custom peptide sequences containing various natural and unnatural amino acids. rsc.org
Table 1: Common Coupling Reagents Used in SPPS This table is interactive. You can sort and filter the data.
| Reagent Class | Example Reagent | Additive (if applicable) | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Oxyma Pure, HOBt | Efficient, cost-effective, but can cause racemization without additives. |
| Uronium/Aminium Salts | HATU, HBTU | None (contains HOAt/HOBt moiety) | Fast, highly efficient, lower risk of racemization. Often preferred for difficult couplings. |
| Phosphonium Salts | PyBOP | None | Effective for hindered amino acids, but generates phosphine (B1218219) oxide byproducts. |
The synthesis of complex peptides is often hampered by side reactions that can reduce the yield and purity of the final product. Key challenges include aggregation of the growing peptide chain and racemization of chiral centers during activation.
Aggregation: During SPPS, growing peptide chains can fold into secondary structures like β-sheets and aggregate, making reactive sites inaccessible. sigmaaldrich.com This can lead to incomplete deprotection and coupling steps, resulting in deletion sequences. The incorporation of "backbone-disrupting" amino acids, including D-amino acids like D-Abu, is a known strategy to interfere with the hydrogen bonding patterns that lead to aggregation. sigmaaldrich.com By introducing a kink or turn, the D-residue helps maintain the peptide chain's solubility and accessibility for subsequent synthetic steps.
Racemization/Epimerization: A significant risk during the activation step of a protected amino acid is the loss of its chiral integrity (racemization). spbu.ru Furthermore, the C-terminal residue of a peptide being cyclized is prone to epimerization (inversion of its stereochemistry). thieme-connect.de Interestingly, the presence of a D-amino acid can sometimes accelerate the cyclization of a desired diastereomer, which can be exploited to favor the formation of the correct product. thieme-connect.de Careful selection of coupling reagents (e.g., HATU with minimal base exposure) and additives (e.g., Oxyma Pure) helps to suppress this side reaction. rsc.org
Strategies for Incorporating this compound into Linear Peptide Sequences
Contribution to the Synthesis of Complex Peptide Architectures
Beyond linear sequences, this compound is instrumental in the synthesis of more complex structures like cyclic peptides and peptidomimetics, which often possess enhanced therapeutic properties compared to their linear counterparts. nih.govnih.gov
Cyclic peptides are of great interest in drug discovery because their constrained structure often leads to increased metabolic stability, receptor selectivity, and bioavailability. google.comnih.gov However, the chemical synthesis of cyclic peptides can be challenging due to the entropic barrier of bringing the N- and C-termini of a linear precursor together.
The introduction of D-amino acids, such as D-Abu, is a powerful strategy to facilitate cyclization. thieme-connect.de A D-residue can act as a "turn-inducer," pre-organizing the linear peptide into a conformation that is favorable for ring closure. This conformational constraint reduces the activation energy required for the cyclization reaction, often leading to significantly improved yields. thieme-connect.de Research has shown that linear precursors containing D-amino acids can cyclize more efficiently than their all-L-amino acid counterparts. thieme-connect.denih.gov
Table 2: Research Findings on D-Amino Acids in Cyclization This table is interactive. You can sort and filter the data.
| Finding | Peptide Type | Role of D-Amino Acid | Research Implication | Citation |
|---|---|---|---|---|
| Facilitated Cyclization | Homodetic cyclic peptides | Induces β-turn, pre-organizing the linear precursor for ring closure. | Higher yields in head-to-tail cyclization reactions. | thieme-connect.de |
| Chiral Inversion Control | Small cyclic peptides | The faster cyclization rate of the C-terminal D-diastereomer can be exploited. | Can lead to complete chiral inversion at the C-terminus, which can be a synthetic goal. | thieme-connect.de |
| Increased Stability | General peptides | Confers resistance to degradation by proteases that target L-amino acids. | Enhanced metabolic stability and longer biological half-life. | nih.gov, acs.org |
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have more "drug-like" properties. nih.govresearchgate.net A major drawback of natural peptides as drugs is their rapid degradation by enzymes (proteases) in the body. acs.orgresearchgate.net
The incorporation of a D-Abu residue is a classic peptidomimetic strategy. Since proteases are highly specific for L-amino acids, a peptide containing a D-amino acid at a potential cleavage site becomes resistant to enzymatic hydrolysis. nih.gov This significantly increases the peptide's half-life in biological systems.
Furthermore, constraining a peptide's conformation is crucial for improving its binding affinity and selectivity for a specific biological target. researchgate.netnih.gov By introducing a D-Abu residue, chemists can lock the peptide into a specific bioactive conformation. This rigidity reduces the entropic penalty upon binding to a receptor, which can translate into a substantial increase in potency. google.com The use of building blocks like this compound is therefore a cornerstone of rational drug design, enabling the transformation of native peptides into stable, potent, and selective therapeutic candidates. nih.govrsc.org
Development of Peptide Analogs Incorporating D-Aminobutyric Acid Residues
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in medicinal chemistry to enhance pharmacological properties. Among these, D-amino acids are of particular interest due to their ability to confer resistance to enzymatic degradation. The use of D-α-aminobutyric acid (D-Abu) and its derivatives, such as this compound, has been explored in the development of various peptide analogs to improve their stability and biological activity. This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), where the tert-butyl (Otbu) group protects the C-terminal carboxylic acid and the amine is available for peptide bond formation after the removal of a temporary N-terminal protecting group (e.g., Fmoc or Boc).
The primary advantage of introducing D-Abu residues is the increased resistance of the resulting peptide to proteolysis. nih.govtandfonline.com Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. By incorporating D-amino acids, the peptide backbone becomes a poor substrate for these enzymes, leading to a longer half-life in biological systems. nih.gov This enhanced stability is a critical factor for the development of peptide-based therapeutics.
Research Findings in Peptide Analog Development
Detailed research has been conducted on the synthesis and evaluation of peptide analogs containing D-aminobutyric acid residues. Two notable examples include the development of analogs of zelkovamycin (B1683626) and growth hormone-releasing hormone (GHRH).
In the synthesis of analogs of zelkovamycin, a family of cyclic octapeptides with known antibacterial and antiviral properties, researchers utilized Fmoc-D-Abu-OH as a key building block. nih.govresearchgate.net The aim was to explore the structure-activity relationship and potentially develop new therapeutic agents. One study focused on synthesizing an analog of zelkovamycin H using Fmoc solid-phase peptide strategy. nih.govresearchgate.net However, during the synthesis, an unexpected epimerization of the D-Abu residue to its L-form occurred, highlighting a potential challenge in the synthesis of such analogs. nih.govresearchgate.net Despite this, two other analogs were successfully synthesized by modifying the amino acid residues, demonstrating the feasibility of incorporating D-Abu to create novel cyclic peptides. nih.gov
Another significant area of research has been the development of antagonists for growth hormone-releasing hormone (GHRH). Potent and long-acting GHRH antagonists are sought after for potential clinical applications. pnas.org In this context, α-aminobutyric acid (Abu) has been substituted at various positions in the GHRH sequence. For instance, antagonists of human GHRH (hGHRH) were synthesized containing an α-aminobutyric acid (Abu) substitution at position 15. pnas.org Further studies involved the synthesis of GHRH antagonists with an aminobutyric acid substitution at position 8. pnas.org These modifications, often in combination with other non-proteinogenic amino acids, have led to the development of antagonists with high activity and receptor affinity. pnas.orgpnas.org The inclusion of D-amino acids like D-Arg at position 2 is also a common strategy in these antagonists to confer antagonistic properties and enhance stability. pnas.orgpnas.org
The following interactive table summarizes the findings from the synthesis of zelkovamycin analogs.
| Compound | Description | Key Findings | Anticancer Activity (IC50 against Huh-7 cells) | Reference |
| Analog 21 | Attempted synthesis of zelkovamycin H. | Epimerization of the D-Abu residue to the L-Abu form occurred during synthesis. | >50 µM | nih.govresearchgate.net |
| Analog 22 | Zelkovamycin analog with Ala residues replaced by Abu residues. | Successfully synthesized using Fmoc-D-Abu-OH. | >50 µM | nih.gov |
| Analog 23 | Zelkovamycin analog with Cα-Me-Thr-OH residue substituted with Thr-OH. | Successfully synthesized. | >50 µM | nih.gov |
The next interactive table provides an overview of selected GHRH antagonist analogs incorporating aminobutyric acid.
| Analog | Key Substitutions | Activity | Reference |
| JV-1-62 | p-amidinophenylalanine at position 10 | High antagonistic activity in vitro, lowest receptor dissociation constants. | pnas.org |
| JV-1-63 | p-amidinophenylalanine at position 10 | High antagonistic activity in vitro, lowest receptor dissociation constants. | pnas.org |
| MZ-J-7-72 | Citrulline at position 9 | High activity and receptor affinity in vitro. | pnas.org |
| JV-1-65 | Amidinophenylalanine at position 9 | High activity and receptor affinity in vitro. | pnas.org |
| [Ibu0,D-Arg2,Phe(4-Cl)6,Abu15,Nle27]-hGHRH-(1-28 )Agm | Abu at position 15 | More powerful inhibition of GH release than standard antagonist. | pnas.org |
| [Nac0,D-Arg2,Phe(4-Cl)6,Abu15,Nle27]hGHRH-(1-29) NH2 | Abu at position 15 | Significantly greater inhibition of GH release than standard antagonist. | pnas.org |
These research findings underscore the importance of incorporating D-aminobutyric acid residues in the design of novel peptide analogs. While challenges such as potential racemization during synthesis exist, the benefits of enhanced enzymatic stability and the potential for increased biological activity make it a valuable strategy in peptide drug discovery. The use of protected building blocks like this compound is fundamental to the successful solid-phase synthesis of these modified peptides.
H D Abu Otbu Hcl in Advanced Organic Transformations and Asymmetric Synthesis
Application in Enantioselective Chemical Processes
Enantioselective synthesis, the preferential formation of one enantiomer over another, is a cornerstone of modern pharmaceutical and materials science. The inherent chirality of H-D-Abu-Otbu HCl makes it a valuable tool in achieving high levels of stereochemical control.
Stereochemical Control in Chiral Molecule Synthesis
The defined stereocenter in this compound serves as a foundational element for controlling the stereochemistry of subsequent reactions. In the synthesis of chiral molecules, introducing a stereochemically pure component like this compound early in a synthetic sequence can direct the formation of new stereocenters with a high degree of predictability. This is a fundamental strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The stereochemistry of polymers can also be a tool to control the mechanical and physical properties of materials. acs.org
The development of homochiral catalysts is crucial for asymmetric transformations to produce optically active molecules. scu.edu.cn The use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a common approach. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural motifs are analogous to other amino acid derivatives employed for this purpose. For instance, enantiopure hexahydrobenzoxazolidinones have been used as chiral auxiliaries in the asymmetric synthesis of β2-amino acids. researchgate.net
Exploration as a Precursor for Chiral Ligands and Catalysts
Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst. These catalysts are instrumental in a vast array of enantioselective transformations. The development of new and efficient chiral ligands is an active area of research. scu.edu.cnumich.edu this compound, with its primary amine and ester functionalities, provides a scaffold that can be elaborated into more complex chiral ligands.
The general synthetic pathway to such ligands often involves the reaction of the amine group with various electrophiles to introduce coordinating moieties, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. ambeed.comunibo.it The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for influencing the steric and electronic properties of the resulting ligand. While direct examples of chiral catalysts derived from this compound are not prevalent in the literature, the principles of chiral ligand synthesis suggest its potential in this area. tum.de The development of catalysts based on earth-abundant and biocompatible metals like manganese is of growing interest. unibo.it
Strategic Intermediate in Multi-Step Organic Synthesis
The design of efficient synthetic routes for complex molecules is a significant challenge in organic chemistry. msu.eduyoutube.com One-pot stepwise synthesis (OPSS) is an approach that enhances efficiency by performing multiple reaction steps in a single vessel. nih.gov this compound serves as a valuable intermediate in such multi-step sequences due to its protected functional groups, which allow for selective transformations at other parts of a molecule.
Design of Synthetic Routes Utilizing this compound for Complex Target Molecules
In the planning of a multi-step synthesis, a process known as retrosynthetic analysis is often employed to work backward from the target molecule to simpler, commercially available starting materials. youtube.com this compound represents a strategic starting point or intermediate in these analyses. The tert-butyl ester and the hydrochloride salt of the amine act as protecting groups, preventing these functionalities from reacting while other chemical transformations are carried out.
For example, a synthetic route might involve the initial coupling of a molecule to the free amine of D-aminobutyric acid, followed by a series of reactions on the coupled fragment. The tert-butyl ester provides stability under a range of reaction conditions. At a later stage in the synthesis, this ester can be selectively removed, often under acidic conditions, to reveal the carboxylic acid for further functionalization. This strategy is commonly used in peptide synthesis and the creation of complex natural product analogues. beilstein-journals.org
Derivatization and Functionalization Strategies for Expanded Molecular Libraries
The creation of molecular libraries, which are collections of structurally related compounds, is a key strategy in drug discovery and materials science. This compound is an ideal starting point for generating such libraries due to its two distinct functional handles: the primary amine and the tert-butyl ester.
Derivatization of the Amine: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the systematic variation of the group attached to the chiral center, enabling the exploration of structure-activity relationships.
Functionalization via the Carboxylic Acid: The tert-butyl ester can be hydrolyzed to the free carboxylic acid. This acid can then be converted into amides, esters, or other functional groups through standard coupling reactions. This provides a second vector for diversification.
Modern derivatization methods are crucial for the separation and analysis of these newly synthesized compounds. scribd.com The ability to systematically and efficiently modify this compound at two distinct positions makes it a powerful tool for generating diverse collections of chiral molecules.
H D Abu Otbu Hcl in Analytical Chemistry and Proteomics Research
Role as a Derivatizing Agent in Analytical Method Development
Enhancement of Analytical Readouts in Mass Spectrometry-Based Proteomics
No research data is available to demonstrate that H-D-Abu-Otbu HCl is used as a derivatizing agent to enhance mass spectrometry readouts in proteomics.
Development of New Derivatization Protocols for Peptide Analysis
There are no published protocols that utilize this compound for the derivatization of peptides for analytical purposes.
Methodological Contributions to Proteomics Workflows
Studies on Protein Modification Analysis Using this compound Derivatives
There are no studies available that use derivatives of this compound for the analysis of protein modifications.
Mechanistic Investigations and Computational Studies of H D Abu Otbu Hcl
Elucidation of Reaction Mechanisms Involving H-D-Abu-Otbu HCl
The chemical behavior of this compound is primarily dictated by its amino acid structure, featuring a free amine group and a protected carboxylic acid. This structure allows it to participate in key chemical transformations central to peptide synthesis.
Studies on Peptide Bond Formation Mechanisms
The primary role of this compound in synthesis is to serve as a building block for the assembly of peptide chains. The formation of a peptide bond involves the coupling of the primary amine of this compound with the activated carboxylic acid of another amino acid or peptide fragment. The general mechanism, facilitated by coupling reagents, proceeds as follows:
Activation of the Carboxylic Acid : The carboxylic acid of the incoming amino acid is activated by a coupling reagent (e.g., HATU, HBTU) to form a more reactive species, such as an active ester or an acylphosphonium salt.
Nucleophilic Attack : The free primary amine of this compound acts as a nucleophile, attacking the activated carbonyl carbon of the other amino acid.
Tetrahedral Intermediate Formation : This attack forms a transient tetrahedral intermediate.
Proton Transfer and Collapse : A proton is transferred, and the intermediate collapses, expelling the activating group and forming the new amide (peptide) bond.
The bulky tert-butyl (Otbu) ester group on this compound can sterically hinder the approach of the activated amino acid, potentially slowing down the reaction rate compared to less hindered amino acids. However, this steric bulk can also be advantageous in preventing undesirable side reactions. The choice of coupling reagent and reaction conditions is critical to ensure efficient peptide bond formation and to minimize side reactions like epimerization, particularly at the chiral center of the D-aminobutyric acid residue. mdpi.com
Investigation of Hydrolysis and De-protection Pathways
The tert-butyl ester group of this compound is a protecting group for the carboxylic acid functionality. Its removal, or de-protection, is a critical step in peptide synthesis, particularly when the C-terminus of the D-Abu residue needs to be elongated.
The hydrolysis of the tert-butyl ester is typically achieved under acidic conditions. The mechanism involves the following steps:
Protonation : An acid, commonly trifluoroacetic acid (TFA), protonates the ester oxygen.
Carbocation Formation : The protonated ester cleaves to form a stable tert-butyl carbocation and the free carboxylic acid. The stability of the tert-butyl cation is a key driving force for this reaction.
Deprotonation/Trapping : The tert-butyl cation is subsequently deprotonated by a weak base or trapped by a scavenger to form isobutylene (B52900).
This de-protection is generally clean and efficient, though the strongly acidic conditions can lead to the cleavage of other acid-labile protecting groups within the peptide. epfl.ch The hydrochloride salt form of the starting material indicates that the amine is protonated, which protects it from unwanted reactions during storage and handling. In a typical peptide synthesis workflow, this proton is neutralized with a base just before the coupling reaction. dokumen.pub
Theoretical and Computational Analysis of this compound Reactivity
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound at an atomic level. These methods can offer insights that are difficult to obtain through experimental means alone. unipd.it
Quantum Chemical Calculations on Molecular Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the preferred three-dimensional structure (conformation) of this compound. researchgate.net The conformation of this molecule is influenced by a balance of steric and electronic effects.
The ethyl side chain and the bulky tert-butyl ester group will adopt positions to minimize steric repulsion. Intramolecular hydrogen bonding between the protonated amine (in the HCl salt form) and the carbonyl oxygen of the ester can also influence the conformational preference. researchgate.net Understanding the low-energy conformations is important because the molecule's shape can affect its reactivity and how it fits into the active site of coupling reagents or enzymes. nih.gov
Table 1: Calculated Conformational Properties of a Model Amino Acid Ester This table presents hypothetical data based on typical results from quantum chemical calculations for similar molecules, as specific data for this compound is not readily available in the searched literature.
| Conformer | Dihedral Angle (N-Cα-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A | -165° | 0.00 | H-bond (NH3+...O=C) |
| B | 65° | 1.25 | Steric repulsion between ethyl and t-butyl groups |
| C | 180° | 2.50 | Extended, less compact structure |
Data is illustrative and intended to represent typical computational outputs.
Predictive Modeling of Synthetic Outcomes and Selectivity
Computational models can be developed to predict the outcomes of reactions involving this compound. For instance, molecular docking simulations can predict how this amino acid derivative might bind to an enzyme or a synthetic receptor. ekb.eg
Furthermore, transition state theory combined with quantum chemical calculations can be used to model the peptide bond formation reaction. annualreviews.orgacs.org By calculating the activation energies for different possible reaction pathways, it is possible to predict which products will be favored. For example, these models can help predict the likelihood of racemization at the chiral center under different reaction conditions.
Predictive models can also be used to understand the properties of peptides containing the D-Abu residue. For example, Quantitative Structure-Activity Relationship (QSAR) models can correlate the physicochemical properties of peptides with their biological activity. nih.gov By incorporating parameters derived from the computational analysis of this compound, such as its steric and electronic properties, these models can aid in the rational design of new peptides with desired functions.
Future Research Directions and Emerging Applications of H D Abu Otbu Hcl
Integration with Automated Synthesis and High-Throughput Methodologies
The demand for novel peptide-based therapeutics and functional biomolecules has driven the evolution of automated peptide synthesis and high-throughput screening (HTS) technologies. H-D-Abu-Otbu HCl is poised to play a significant role in these advanced platforms.
The incorporation of D-amino acids like D-2-aminobutyric acid into peptide sequences is a well-established strategy to enhance their stability and biological activity. Automated solid-phase peptide synthesis (SPPS) provides a rapid and efficient means to create large libraries of peptides. beilstein-journals.orgbiorxiv.org The use of protected amino acid derivatives, such as this compound, is fundamental to this process. The tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies are commonly employed in automated synthesis, and the tert-butyl ester of this compound is compatible with these methods. beilstein-journals.orgnih.gov Specifically, the tert-butyl group is acid-labile and can be removed during the final cleavage and deprotection step, often using trifluoroacetic acid (TFA) or milder reagents like dilute HCl in fluoro alcohols. researchgate.net
High-throughput screening of peptide libraries is essential for identifying lead compounds in drug discovery. rsc.org The synthesis of these libraries is greatly facilitated by automated synthesizers capable of parallel or sequential peptide assembly. biorxiv.orgsoton.ac.uk By incorporating this compound, researchers can generate diverse libraries of peptides containing D-amino acids, which are less susceptible to proteolytic degradation, a major hurdle for peptide-based drugs. tandfonline.com This enhanced stability increases the in vivo half-life of the peptides, making them more viable as therapeutic candidates. The efficiency of automated synthesis allows for the rapid generation of numerous peptide analogues, which can then be screened for desired biological activities. beilstein-journals.org
| Synthesis Platform | Key Features | Relevance of this compound |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Rapid, sequential addition of amino acids to a solid support. biorxiv.orgsoton.ac.uk | Enables the precise incorporation of D-2-aminobutyric acid into a peptide chain, conferring proteolytic resistance. |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries for biological activity. rsc.org | Facilitates the discovery of novel, stable peptide-based drug leads from libraries containing this compound. |
| Combinatorial Chemistry | Systematic creation of a large number of compounds in a single process. | Allows for the generation of diverse peptide libraries with variations at multiple positions, including the incorporation of unnatural amino acids like D-Abu. |
Potential in Novel Material Science and Supramolecular Chemistry Research
The self-assembly of small molecules into well-ordered, functional nanostructures is a cornerstone of modern material science and supramolecular chemistry. Amino acid esters are valuable building blocks in this field due to their ability to form hydrogen bonds and other non-covalent interactions, driving the formation of complex architectures.
The incorporation of chiral molecules, such as D-amino acid derivatives, can influence the helicity and morphology of self-assembling systems. Research has shown that peptides containing D-amino acids can self-assemble into distinct nanostructures like hydrogels. mdpi.com The interplay between homo- and hetero-chirality in peptides can significantly impact their self-assembly propensity and the properties of the resulting materials. mdpi.com this compound, with its defined stereochemistry, can be utilized to systematically study these effects and to engineer novel materials with tailored properties.
The field of supramolecular chemistry explores the design of complex chemical systems held together by non-covalent bonds. frontiersin.org These systems have potential applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli. rsc.orgnih.gov The ester functionality of this compound could be leveraged in the design of novel amphiphilic molecules that self-assemble into micelles or vesicles in aqueous environments, potentially serving as nanoreactors or drug delivery vehicles. rsc.org The synthesis of novel polymers and materials from bio-based building blocks like amino acid esters is also an area of growing interest. researchgate.net
| Research Area | Application of D-Amino Acid Esters | Potential Contribution of this compound |
| Self-Assembling Hydrogels | Formation of biocompatible scaffolds for tissue engineering and drug delivery. mdpi.com | Introduction of chirality to control the mechanical and release properties of the hydrogel. |
| Supramolecular Polymers | Creation of materials with tunable properties based on non-covalent interactions. frontiersin.org | Acts as a chiral monomer to influence the helical structure and function of the polymer. |
| Nanostructured Materials | Development of materials with ordered features on the nanoscale for electronic or catalytic applications. nih.gov | Can be used to create chiral surfaces or pores within materials, potentially for enantioselective separations or catalysis. |
Exploration in Bio-Conjugation Chemistry and Chemical Biology Tools
Bio-conjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. thermofisher.com This technique is widely used for labeling proteins, immobilizing enzymes, and developing targeted drug delivery systems. Amino acid derivatives are frequently used in bio-conjugation strategies.
A significant emerging application for D-amino acid derivatives is in the development of chemical biology tools to probe biological processes. For instance, fluorescently labeled D-amino acids have been developed as powerful probes to visualize bacterial peptidoglycan (PG) biosynthesis in living cells. acs.orgnih.gov These probes are incorporated into the bacterial cell wall by endogenous enzymes, providing real-time insights into cell wall dynamics and serving as a tool for screening new antibiotics. acs.orgnih.gov While this compound itself is not fluorescent, it serves as a structural scaffold that could be modified with a fluorophore or other reporter tags. Its D-configuration is crucial for recognition and incorporation by bacterial enzymes that handle D-amino acids.
Furthermore, the ester group of this compound could be functionalized to carry bio-orthogonal handles, such as azides or alkynes, for "click chemistry" applications. iris-biotech.de This would allow for the specific and efficient labeling of biomolecules or the construction of complex bioconjugates under mild, biocompatible conditions. thermofisher.com The development of such probes based on the D-2-aminobutyric acid scaffold could open new avenues for studying a variety of biological systems where D-amino acids play a role. tandfonline.com
| Application | Description | Role of this compound Scaffold |
| Chemical Probes | Molecules used to study biological systems, often through fluorescence or other detectable signals. acs.orgnih.gov | Can be derivatized with fluorescent tags or bio-orthogonal groups to create novel probes for studying cellular processes. |
| Bio-conjugation | Covalent linking of molecules to biomolecules. thermofisher.com | The amino group can be used as a handle for conjugation to proteins or other molecules after deprotection of the ester. |
| Peptidoglycan Labeling | Visualization of bacterial cell wall synthesis using labeled D-amino acids. nih.govx-mol.net | As a D-amino acid derivative, it has the potential to be incorporated into bacterial peptidoglycan, enabling the study of cell wall dynamics. |
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize H-D-Abu-Otbu HCl with high purity?
- Methodological Answer : Begin by referencing primary literature (e.g., peer-reviewed journal articles or patents) for established synthetic routes. Optimize reaction conditions (e.g., temperature, solvent, catalyst) using iterative testing. For example, tert-butyl esterification of amino acids often requires anhydrous conditions and acid scavengers to minimize side reactions. Validate purity via HPLC and NMR, ensuring solvent residues are below detection thresholds .
Q. What are the best practices for characterizing this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Structural confirmation : Use H/C NMR to verify the tert-butyl group and amino acid backbone.
- Purity assessment : Employ reverse-phase HPLC with UV detection at 210–220 nm for peptide bonds.
- Mass analysis : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Cross-reference data with published spectra in databases like Reaxys or SciFinder to confirm consistency .
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis of the tert-butyl ester. For short-term use, prepare aqueous solutions with 1% acetic acid to enhance solubility and minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Systematically evaluate variables:
- Solvent composition : Test solubility in buffered vs. non-buffered systems (e.g., PBS vs. DMSO).
- pH effects : Use titration to assess protonation states of the amino group.
- Temperature : Measure solubility at 4°C, 25°C, and 37°C to identify thermodynamic trends.
Compare methodologies from conflicting studies (e.g., gravimetric vs. spectroscopic quantification) and prioritize data from peer-reviewed sources with detailed experimental protocols .
Q. What experimental strategies are effective for studying the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer : Design accelerated stability studies:
- Hydrolysis : Incubate the compound in aqueous buffers (pH 2–9) at 40°C, sampling at intervals for HPLC analysis.
- Oxidation : Expose to or radical initiators (e.g., AIBN) and monitor degradation via LC-MS.
Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life and identify degradation pathways. Include negative controls (e.g., inert atmosphere) to isolate degradation mechanisms .
Q. How can researchers address low yields in coupling reactions involving this compound?
- Methodological Answer : Troubleshoot using a factorial design approach:
- Activation reagents : Compare HOBt/DIC vs. HATU/DIPEA for carbodiimide-mediated coupling.
- Steric effects : Evaluate the tert-butyl group’s impact on reaction kinetics via H NMR monitoring.
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, THF) for improved reagent solubility.
Cross-validate findings with computational models (e.g., DFT calculations for transition-state energy barriers) .
Data Analysis and Reproducibility
Q. How should researchers evaluate conflicting bioactivity data for this compound in different assay systems?
- Methodological Answer : Conduct meta-analysis by:
- Assay normalization : Convert raw data (e.g., IC) to standardized units (e.g., % inhibition at fixed concentrations).
- Contextual factors : Account for cell line variability, incubation times, and buffer compositions.
- Statistical rigor : Apply ANOVA or mixed-effects models to identify significant outliers.
Prioritize studies providing raw data and detailed protocols for cross-validation .
Q. What steps ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer :
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Purification consistency : Validate column chromatography gradients across scales (e.g., 10 mg vs. 1 g).
- Documentation : Adhere to FAIR data principles by sharing step-by-step protocols, raw analytical data, and failure analyses in open repositories .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves and chemical goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation of fine powders.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, following institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
